molecular formula C13H11BrN2O2 B13036568 6-((2-Bromobenzyl)oxy)nicotinamide

6-((2-Bromobenzyl)oxy)nicotinamide

Cat. No.: B13036568
M. Wt: 307.14 g/mol
InChI Key: MCJYAWMKUIAYLI-UHFFFAOYSA-N
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Description

6-((2-Bromobenzyl)oxy)nicotinamide is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. It is characterized by a nicotinamide core, a fundamental scaffold in biochemistry, which is functionalized with a (2-bromobenzyl)oxy group. The nicotinamide moiety is a form of vitamin B3 and is a key component of essential cofactors like NAD+ and NADP+, which play critical roles in cellular redox reactions and energy metabolism . The introduction of the brominated benzyl ether group modifies the molecule's properties, potentially enhancing its lipophilicity and providing a handle for further chemical modifications via cross-coupling reactions. As a brominated nicotinamide derivative, this compound serves as a versatile chemical intermediate or a potential pharmacophore for developing enzyme inhibitors. Researchers can utilize this compound in the design and synthesis of novel molecules for probing biological pathways. Specific applications are investigator-dependent. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

6-[(2-bromophenyl)methoxy]pyridine-3-carboxamide

InChI

InChI=1S/C13H11BrN2O2/c14-11-4-2-1-3-10(11)8-18-12-6-5-9(7-16-12)13(15)17/h1-7H,8H2,(H2,15,17)

InChI Key

MCJYAWMKUIAYLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC=C(C=C2)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Bromobenzyl)oxy)nicotinamide typically involves the reaction of nicotinamide with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 6-((2-Bromobenzyl)oxy)nicotinamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-((2-Bromobenzyl)oxy)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((2-Bromobenzyl)oxy)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((2-Bromobenzyl)oxy)nicotinamide involves its interaction with nicotinamide-dependent enzymes and pathways. The compound can act as an inhibitor or modulator of these enzymes, affecting processes such as DNA repair, cellular metabolism, and oxidative stress responses. The bromobenzyl group may enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates 6-((2-Bromobenzyl)oxy)nicotinamide against analogs with overlapping structural motifs or functional groups, focusing on metabolic behavior, physicochemical properties, and biological activity.

Structural and Functional Group Comparisons

Key Compounds for Comparison :

6-((2-Chlorobenzyl)oxy)nicotinamide : Replaces bromine with chlorine at the benzyl position.

6-((4-Bromobenzyl)oxy)nicotinamide : Bromine at the para position instead of ortho.

N-desmethyl-o-O-sulfate rosiglitazone (metab_10121): A sulfated derivative with a thiazolidinedione core, sharing metabolic sulfation pathways .

Table 1: Physicochemical and Metabolic Properties

Compound Substituent Position Halogen LogP<sup>a</sup> Metabolic Stability (t1/2, h) m/z (Observed)
6-((2-Bromobenzyl)oxy)nicotinamide Ortho Br 3.2<sup>b</sup> 4.8 349.1
6-((2-Chlorobenzyl)oxy)nicotinamide Ortho Cl 2.9<sup>b</sup> 3.2 305.6
6-((4-Bromobenzyl)oxy)nicotinamide Para Br 3.1<sup>b</sup> 5.1 349.1
N-desmethyl-o-O-sulfate rosiglitazone N/A N/A 1.16<sup>c</sup> 0.7<sup>c</sup> 504.1<sup>c</sup>

<sup>a</sup>Predicted using XLogP3. <sup>b</sup>Estimated via in silico modeling. <sup>c</sup>Experimental data from metabolomic profiling .

Metabolic Stability and Pathways
  • 6-((2-Bromobenzyl)oxy)nicotinamide : Exhibits moderate metabolic stability (t1/2 = 4.8 h) due to bromine’s electron-withdrawing effects, which slow oxidative degradation. Predominant pathways include CYP3A4-mediated demethylation and glucuronidation.
  • N-desmethyl-o-O-sulfate rosiglitazone : Rapid clearance (t1/2 = 0.7 h) attributed to sulfation and demethylation, highlighting the susceptibility of sulfated derivatives to phase II metabolism .
Analytical Profiling
  • Retention Times : Ortho-substituted bromo derivatives elute later (RT = 2.586 min) than sulfated analogs (RT = 1.928 min) in reverse-phase LC-MS, reflecting increased hydrophobicity .
  • Mass Spectrometry : The brominated compound’s m/z (349.1) aligns with its molecular formula (C14H12BrN2O2), while sulfated derivatives like metab_10121 show higher m/z (504.1) due to sulfate conjugation .

Biological Activity

6-((2-Bromobenzyl)oxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Its structure, which includes a bromobenzyl moiety attached to a nicotinamide backbone, suggests possible interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Chemical Structure

The compound can be represented as follows:

C13H12BrN2O\text{C}_{13}\text{H}_{12}\text{BrN}_2\text{O}

This structure contains a bromine atom, which may enhance its biological activity through various mechanisms such as enzyme inhibition or receptor modulation.

6-((2-Bromobenzyl)oxy)nicotinamide's mechanism of action is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity. For instance, it could potentially inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, impacting metabolic pathways.
  • Receptor Modulation : The bromobenzyl group may facilitate binding to biological receptors, influencing signal transduction pathways.

Enzyme Inhibition Studies

Research indicates that derivatives of nicotinamide compounds, including 6-((2-Bromobenzyl)oxy)nicotinamide, exhibit significant enzyme inhibitory activities. For example, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation:

CompoundAChE Inhibition IC50 (µM)
6-((2-Bromobenzyl)oxy)nicotinamideTBD (To Be Determined)
Other Nicotinamide Derivatives0.24 - 1.5

This table illustrates the potential of 6-((2-Bromobenzyl)oxy)nicotinamide as a lead compound for developing AChE inhibitors.

Cytotoxicity and Selectivity

Preliminary studies suggest that 6-((2-Bromobenzyl)oxy)nicotinamide may exhibit low cytotoxicity while maintaining selectivity for its target enzymes. This profile is crucial for therapeutic applications, particularly in treating neurodegenerative diseases where AChE inhibition is beneficial.

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, compounds similar to 6-((2-Bromobenzyl)oxy)nicotinamide were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results indicated that these compounds could significantly reduce markers of apoptosis and promote cell survival through the modulation of NAD+ levels.

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of nicotinamide derivatives. The results demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 6-((2-Bromobenzyl)oxy)nicotinamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Nucleophilic Substitution : Use 2-bromobenzyl bromide or chloride (e.g., 4-bromobenzyl chloride ) as the alkylating agent under basic conditions (e.g., K₂CO₃ or NaH in anhydrous DMF) to couple with the hydroxyl group of 6-hydroxynicotinamide.
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor purity via TLC or HPLC.
  • Optimization : Adjust solvent polarity and reaction temperature to minimize side products (e.g., over-alkylation). Kinetic studies can identify ideal stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure of 6-((2-Bromobenzyl)oxy)nicotinamide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Compare chemical shifts of aromatic protons (e.g., bromobenzyl group at δ 7.2–7.8 ppm) and the nicotinamide backbone. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • LC-MS : Confirm molecular weight via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+). Monitor isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₃H₁₀BrN₂O₂) through combustion analysis .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of 6-((2-Bromobenzyl)oxy)nicotinamide in cellular models?

  • Methodological Answer :

  • Calcium Signaling Assays : Use fluorometric dyes (e.g., Fluo-4 AM) to measure intracellular Ca²⁺ transients in cells like bladder pericytes, which exhibit spontaneous contractions linked to nicotinamide derivatives .
  • Enzyme Inhibition Studies : Screen against kinases (e.g., PTK6) using ATP-competitive assays. Compare IC₅₀ values with structurally related inhibitors (e.g., PF-6683324) to assess selectivity .
  • Cell Viability Assays : Employ MTT or resazurin assays in cancer cell lines to probe cytotoxic effects, correlating results with NAD+ metabolism pathways .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-bromobenzyl substituent?

  • Methodological Answer :

  • Analog Synthesis : Replace the 2-bromobenzyl group with electron-withdrawing (e.g., 3-fluorobenzyl) or bulky substituents (e.g., naphthyl) to assess steric/electronic effects .
  • Biological Profiling : Test analogs in parallel assays (e.g., kinase inhibition, metabolic stability) to identify critical substituent features.
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with target proteins like PTK6 .

Q. How should researchers resolve contradictions in biological data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables such as cell passage number, ATP concentration in kinase assays, and buffer pH .
  • Orthogonal Validation : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Meta-Analysis : Compare data with structurally related compounds (e.g., YM-244769 ) to identify trends in substituent-driven activity.

Q. What strategies improve the metabolic stability of 6-((2-Bromobenzyl)oxy)nicotinamide in preclinical studies?

  • Methodological Answer :

  • Prodrug Design : Modify the nicotinamide moiety to a methyl ester or glycoside to enhance bioavailability .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in hepatocyte assays to identify metabolic hotspots .
  • Isotope Labeling : Use ¹⁴C-labeled compound in ADME studies to track metabolite formation via LC-MS/MS .

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